[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl ring substituted with an amino acid derivative and a tert-butyl ester group, which can influence its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the ester bond under mild conditions . The amino acid derivative is first protected with a tert-butyl ester group, followed by coupling with the cyclohexylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester can be hydrolyzed to yield the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of the free carboxylic acid.
Scientific Research Applications
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the amino acid derivative can facilitate binding to biological macromolecules, while the ester group can influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
N-Boc-4-piperidineacetaldehyde: Another tert-butyl ester derivative used in organic synthesis.
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate: Similar in structure but with different functional groups.
The uniqueness of This compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-6-8-12(9-7-11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPGSWQMNLWRH-BPCQOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.